molecular formula C9H16FNO2 B1527027 1-Boc-3-fluoro-3-methylazetidine CAS No. 1314923-32-4

1-Boc-3-fluoro-3-methylazetidine

Cat. No.: B1527027
CAS No.: 1314923-32-4
M. Wt: 189.23 g/mol
InChI Key: AGXAHUBWNJNHPD-UHFFFAOYSA-N
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Description

1-Boc-3-fluoro-3-methylazetidine (CAS: 1314923-32-4) is a fluorinated azetidine derivative with the molecular formula C₉H₁₆FNO₂ and a molecular weight of 189.23 g/mol . The compound features a bicyclic structure comprising a four-membered azetidine ring substituted with a fluorine atom and a methyl group at the 3-position, protected by a tert-butoxycarbonyl (Boc) group at the 1-position. This structure enhances metabolic stability and bioavailability, making it a valuable intermediate in pharmaceutical research, particularly for drug candidates targeting central nervous system disorders and kinase inhibitors .

Properties

IUPAC Name

tert-butyl 3-fluoro-3-methylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FNO2/c1-8(2,3)13-7(12)11-5-9(4,10)6-11/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXAHUBWNJNHPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(=O)OC(C)(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Boc-3-fluoro-3-methylazetidine is a fluorinated azetidine compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and a summary of research findings.

Chemical Structure and Properties

This compound possesses a Boc (tert-butyloxycarbonyl) protecting group on the nitrogen atom of the azetidine ring, which enhances its stability and reactivity. The presence of a fluorine atom at the 3-position contributes to its unique chemical properties, including increased metabolic stability and bioavailability.

The biological activity of this compound is primarily attributed to its interactions with various biomolecules. The azetidine ring provides rigidity, influencing binding affinity and selectivity towards specific molecular targets. The fluorine substituent enhances the compound's capacity to form stable complexes with enzymes and receptors, potentially leading to modulation of biological pathways.

Summary of Biological Activities

Research indicates that compounds containing azetidine rings may exhibit a range of biological activities, including:

  • Antitumor Activity : Studies have shown that structurally similar compounds can induce apoptosis in cancer cells by activating pathways involving poly(ADP-ribose) polymerase (PARP) cleavage and caspase activation.
  • Enzyme Inhibition : Azetidine derivatives have been investigated for their potential as tyrosinase inhibitors, which could be relevant for treating skin disorders by modulating melanin production.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Antitumor ActivityInduction of apoptosis in tumor cells
Tyrosinase InhibitionPotential use in skin disorder treatments
Enzyme InteractionBinding with specific enzymes and receptors

In Vivo Studies

In a study involving structurally similar compounds, robust cleavage of PARP and caspase-3 was observed in tumor tissues, indicating strong apoptosis induction. This suggests that this compound may exhibit similar effects on cancer cells.

Tyrosinase Inhibition

Research on related compounds highlighted their potential as tyrosinase inhibitors. This activity is crucial for developing agents that can modulate melanin production, indicating possible applications in treating hyperpigmentation disorders.

Q & A

Q. What systematic review methods ensure comprehensive literature coverage for azetidine derivatives?

  • Methodological Answer : Search PubMed, SciFinder, and Reaxys using MeSH terms (e.g., "azetidine fluorination" or "Boc-protection"). Include non-English patents and preprints. Use citation tracking tools (e.g., Connected Papers) to map seminal studies .

Comparison with Similar Compounds

Key Properties

  • Solubility : Soluble in dimethyl sulfoxide (DMSO) and other polar aprotic solvents.
  • Storage : Stable at 2–8°C in a sealed, moisture-free environment. Long-term storage at -80°C is recommended for stock solutions .
  • Purity : >98% (HPLC) for research-grade material .

Comparison with Similar Compounds

Below is a detailed comparison of 1-Boc-3-fluoro-3-methylazetidine with structurally related azetidine derivatives, focusing on molecular properties, reactivity, and applications.

Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents Solubility/Stability Applications
This compound C₉H₁₆FNO₂ 189.23 1314923-32-4 3-Fluoro, 3-methyl, 1-Boc Soluble in DMSO; stable at -80°C Drug discovery intermediates
1-Boc-3-fluoroazetidine-3-carboxylic acid C₉H₁₄FNO₄ 219.21 Not provided 3-Fluoro, 3-carboxylic acid, 1-Boc Polar solvents; pH-sensitive carboxyl group Beta-amino acid for peptide synthesis
1-Boc-3-iodomethyl-3-methylazetidine C₁₀H₁₇INO₂ 298.16 Not provided 3-Iodomethyl, 3-methyl, 1-Boc Limited solubility in water; light-sensitive Suzuki coupling reactions
3,3-Difluoro-1-Boc-azetidine C₈H₁₃F₂NO₂ 193.19 1255666-59-1 3,3-Difluoro, 1-Boc High thermal stability Fluorinated scaffolds for enzyme inhibitors
Methyl 1-Boc-3-fluoroazetidine-3-carboxylate C₁₀H₁₅FNO₄ 232.23 1363382-00-6 3-Fluoro, 3-methyl ester, 1-Boc Lipophilic; stable in organic solvents Prodrug synthesis

Key Research Findings

Electronic and Steric Effects

  • Fluorine vs. Methyl Groups: The 3-fluoro substituent in this compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs like 1-Boc-3-methylazetidine. The methyl group introduces steric hindrance, reducing ring puckering and improving conformational rigidity .
  • Carboxylic Acid Derivatives : 1-Boc-3-fluoroazetidine-3-carboxylic acid exhibits pH-dependent solubility due to its carboxyl group, enabling applications in peptide mimetics. However, it is less stable under acidic conditions than the methyl-substituted analog .

Preparation Methods

General Synthetic Strategy

The preparation of 1-Boc-3-fluoro-3-methylazetidine typically follows a sequence involving:

  • Formation of a suitable azide or halide precursor from an alkene or allylic halide.
  • Bromofluorination of the precursor to introduce the fluorine atom.
  • Reduction of azide to amine and in situ protection with Boc anhydride.
  • Ring closure via intramolecular nucleophilic substitution to form the azetidine ring.

This strategy is adapted from analogous syntheses of fluorinated pyrrolidines and azetidines, with modifications to accommodate the ring strain and substitution pattern of azetidines.

Detailed Preparation Steps

Step 1: Preparation of Azide Intermediate

  • Starting from 2-methyl-2-propenyl chloride, reaction with sodium azide in dimethyl sulfoxide (DMSO) at room temperature for approximately 2.5 hours yields the corresponding azide intermediate quantitatively.

Step 2: Bromofluorination

  • The azide intermediate undergoes bromofluorination using N-bromosuccinimide (NBS) and triethylamine trihydrofluoride (Et3N·3HF). This step introduces both bromine and fluorine atoms at the 3-position, setting the stage for ring closure.

Step 3: Reduction and Boc Protection

  • Hydrogenation of the azide under hydrogen gas over palladium on carbon (Pd/C) in ethyl acetate in the presence of di-tert-butyl dicarbonate (Boc2O) converts the azide to the amine and simultaneously installs the Boc protecting group. This step typically yields the N-Boc amine intermediate in moderate yields (~29%).

Step 4: Ring Closure

  • Deprotonation of the N-Boc protected 3-bromo-2-fluoro-2-methylpropylamine with sodium hydride (NaH) in dimethylformamide (DMF) induces intramolecular nucleophilic substitution, closing the azetidine ring and affording this compound in good yield (~76%).

  • Notably, the ring closure for azetidines requires significantly longer reaction times (up to 23 hours) compared to analogous pyrrolidine syntheses due to higher ring strain.

Reaction Scheme Summary

Step Starting Material / Intermediate Reagents / Conditions Product / Intermediate Yield (%)
1 2-methyl-2-propenyl chloride NaN3, DMSO, rt, 2.5 h Azide intermediate Quantitative
2 Azide intermediate NBS, Et3N·3HF 3-bromo-2-fluoro-2-methylpropyl azide Not specified
3 3-bromo-2-fluoro-2-methylpropyl azide H2, Pd/C, EtOAc, Boc2O, rt, 100 h N-Boc protected amine 29
4 N-Boc protected 3-bromo-2-fluoro-2-methylpropylamine NaH, DMF, 23 h This compound 76

Alternative Synthetic Routes and Variations

  • A related approach involves starting from 3-methyl-3-buten-1-ol or its derivatives, which undergo tosylation, azide substitution, and Staudinger reduction to form amine intermediates. These intermediates are then subjected to bromofluorination and ring closure steps analogous to the method above.

  • Protection strategies vary, but Boc protection is favored for its stability and ease of removal in later synthetic steps.

  • The use of different hydride reducing agents such as sodium triacetoxyborohydride, Red-Al, lithium aluminum hydride, sodium borohydride, or diisobutylaluminum hydride has been reported depending on the intermediate and desired selectivity.

Mechanistic and Practical Considerations

  • The bromofluorination reaction is critical and must be carefully controlled due to the reactive nature of NBS and the corrosive and hazardous triethylamine trihydrofluoride.

  • The ring strain in azetidines results in slower cyclization kinetics compared to larger rings like pyrrolidines, necessitating longer reaction times for ring closure.

  • Purification steps often involve flash chromatography and aqueous extractions to remove impurities and residual reagents.

Research Findings and Yields

  • The overall synthetic sequence provides a practical and relatively high-yielding route to this compound, with the key ring closure step yielding up to 76%.

  • The process is scalable and has been demonstrated in multi-gram quantities.

  • The fluorinated azetidine product serves as a valuable building block in medicinal chemistry due to the unique properties imparted by the fluorine atom and the constrained azetidine ring.

Summary Table of Key Preparation Parameters

Parameter Description / Condition
Starting material 2-methyl-2-propenyl chloride or 3-methyl-3-buten-1-ol derivatives
Azide formation solvent DMSO
Bromofluorination reagents NBS, triethylamine trihydrofluoride
Reduction and Boc protection H2, Pd/C catalyst, Boc2O, ethyl acetate
Ring closure base Sodium hydride (NaH)
Ring closure solvent Dimethylformamide (DMF)
Reaction time for ring closure Approximately 23 hours
Yield of ring closure step 76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Boc-3-fluoro-3-methylazetidine
Reactant of Route 2
1-Boc-3-fluoro-3-methylazetidine

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